

2-Amino-4-phenylthiazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole

Cat. No.: B15553510

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4-phenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of **2-Amino-4-phenylthiazole**, a heterocyclic compound of considerable interest in medicinal chemistry.

Chemical Structure and Nomenclature

2-Amino-4-phenylthiazole is a substituted thiazole featuring an amino group at the 2-position and a phenyl group at the 4-position.

- IUPAC Name: 4-phenyl-1,3-thiazol-2-amine[1][2]
- Synonyms: 4-Phenyl-2-thiazolamine, Phenthiazamine[2][3]
- Chemical Formula: C₉H₈N₂S[1][2][3]

The structure consists of a five-membered thiazole ring containing one sulfur and one nitrogen atom, bonded to a phenyl ring and an amino group.

Physicochemical Properties

A summary of the key quantitative data for **2-Amino-4-phenylthiazole** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	176.24 g/mol	[2] [4]
CAS Number	2010-06-2	[1] [2] [4]
Appearance	White to light brown powder/solid	[1]
Melting Point	149-153 °C	[1] [4] [5]
SMILES	Nc1nc(cs1)-c2ccccc2	
InChI Key	PYSJLPAOBIGQPK-UHFFFAOYSA-N	[1] [2]

Experimental Protocols: Synthesis of 2-Amino-4-phenylthiazole

The synthesis of **2-Amino-4-phenylthiazole** is well-established and can be achieved through several methods. The most common laboratory-scale synthesis is the Hantzsch thiazole synthesis.

A. Hantzsch Thiazole Synthesis from Acetophenone and Thiourea:

This method involves the reaction of an α -haloketone with a thioamide. In the case of **2-Amino-4-phenylthiazole**, acetophenone is first halogenated and then reacted with thiourea. A more direct approach involves the in-situ generation of the α -haloacetophenone.

- Reactants:
 - Acetophenone
 - Thiourea
 - Iodine (as the halogenating agent)

- Procedure:

- A mixture of acetophenone, thiourea, and iodine is refluxed.[6] The reaction can also be carried out efficiently using microwave irradiation, which significantly reduces the reaction time.[7]
- After refluxing for several hours, the reaction mixture is cooled.[6]
- The mixture is then washed with diethyl ether to remove any unreacted acetophenone and iodine.[6]
- The product is then treated with an ammonium hydroxide solution.[6]
- The resulting crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield **2-Amino-4-phenylthiazole**.[6][8]

B. Alternative Synthesis using Phenacyl Bromide:

Another efficient method utilizes phenacyl bromide and thiourea.

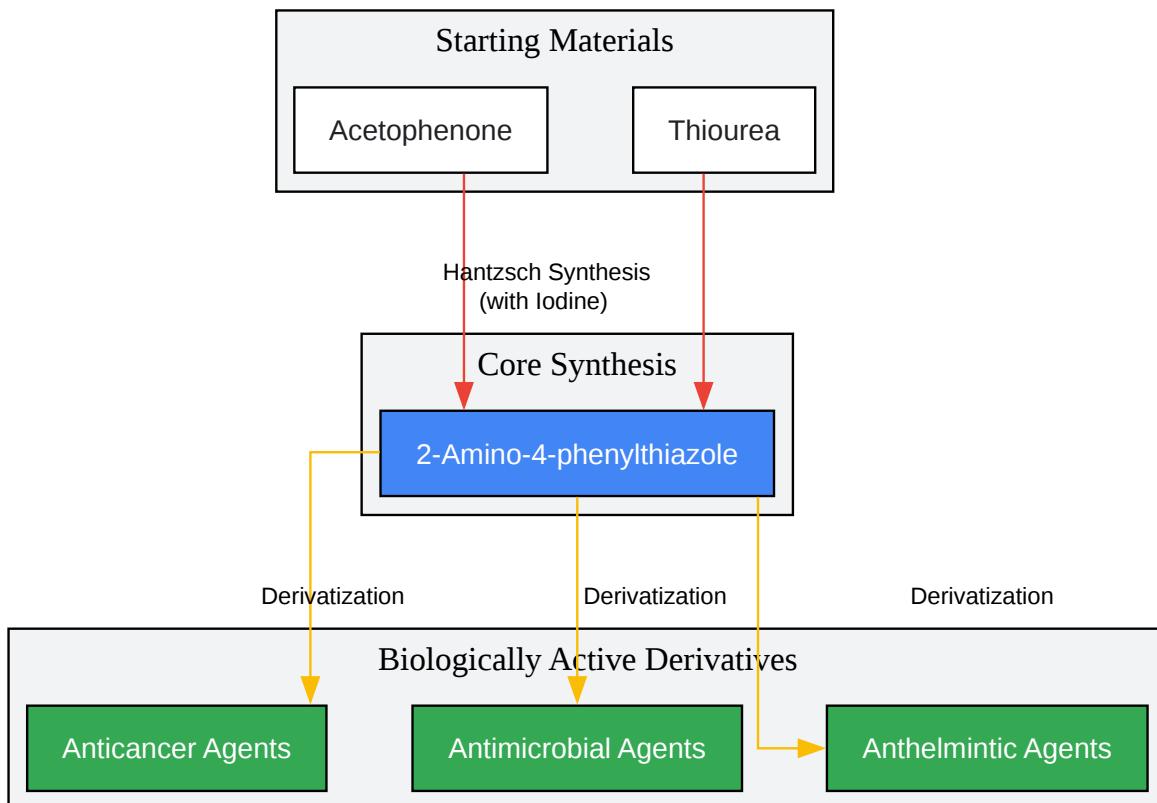
- Reactants:

- Phenacyl bromide
- Thiourea
- A suitable solvent (e.g., ethanol)
- A catalyst (e.g., copper silicate) can be used to improve yield and reaction rate.[8]

- Procedure:

- Phenacyl bromide and thiourea are dissolved in ethanol.[8]
- The mixture is refluxed at approximately 78°C.[8]
- The reaction progress is monitored using thin-layer chromatography (TLC).[8]

- Upon completion, the reaction mixture is cooled and poured over crushed ice to precipitate the solid product.[\[8\]](#)
- The product is then isolated by filtration and purified by recrystallization from hot ethanol.[\[8\]](#)


Biological Activities and Derivatives

2-Amino-4-phenylthiazole serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant biological activities. The amino group at the 2-position is a key functional handle for further chemical modifications.

Key Biological Activities:

- Anticancer: Derivatives of **2-amino-4-phenylthiazole** have shown promising in vitro antiproliferative activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma).[\[9\]](#)
- Antimicrobial: The 2-aminothiazole core is found in many compounds with antibacterial and antifungal properties.[\[6\]](#)[\[10\]](#)
- Anthelmintic: Certain derivatives have demonstrated potent anthelmintic activity.[\[6\]](#)
- Anti-inflammatory and Analgesic: Thiazole derivatives have been investigated for their anti-inflammatory and pain-relieving effects.[\[6\]](#)

The following diagram illustrates the synthetic pathway from starting materials to **2-Amino-4-phenylthiazole** and its subsequent conversion into various biologically active derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **2-Amino-4-phenylthiazole** and its derivatization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-phenylthiazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Thiazolamine, 4-phenyl- [webbook.nist.gov]
- 4. 2-Amino-4-phenylthiazole 97 2010-06-2 [sigmaaldrich.com]
- 5. 2-Amino-4-phenylthiazole | 2010-06-2 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. qmu.edu.kz [qmu.edu.kz]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-4-phenylthiazole chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553510#2-amino-4-phenylthiazole-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com